3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid
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Overview
Description
3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethylpyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Acylation: The pyrazole ring is then acylated using an appropriate acyl chloride, such as 3-chloropropionyl chloride, in the presence of a base like triethylamine to form the 3-carbonyl derivative.
Aminomethylation: The acylated pyrazole undergoes aminomethylation with formaldehyde and a secondary amine, such as methylamine, to introduce the aminomethyl group.
Final Coupling: The final step involves coupling the aminomethylated pyrazole with 2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the carbonyl group.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid can serve as a building block for more complex molecules. Its pyrazole ring is a versatile scaffold for the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research could focus on modifying its structure to enhance these properties.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The pyrazole ring could engage in hydrogen bonding or π-π interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the additional functional groups.
1,5-Dimethylpyrazole-3-carboxylic acid: Similar structure but lacks the aminomethyl group.
2-Methylpropanoic acid derivatives: Compounds with similar aliphatic chains but different heterocyclic moieties.
Uniqueness
3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid is unique due to its combination of a pyrazole ring with both a carbonyl and an aminomethyl group, providing a versatile scaffold for further functionalization and potential biological activity.
Properties
IUPAC Name |
3-[(1,5-dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(11(16)17)6-13(3)10(15)9-5-8(2)14(4)12-9/h5,7H,6H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIVEYYHSRUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(C)CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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